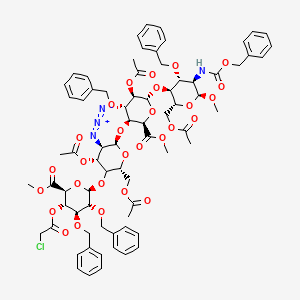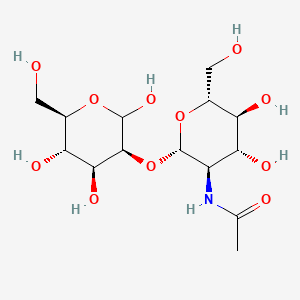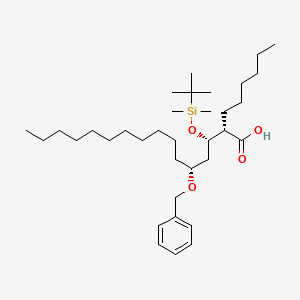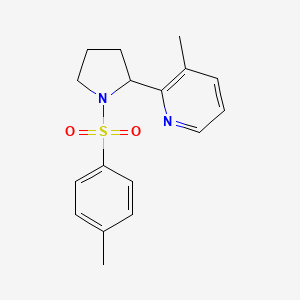
3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group and a tosylated pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Tosylation: The pyrrolidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine. This step introduces the tosyl group, which is a common protecting group in organic synthesis.
Coupling with Pyridine: The tosylated pyrrolidine is then coupled with a pyridine derivative that has a methyl group at the 3-position. This coupling reaction can be facilitated by using a suitable coupling reagent, such as a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Compounds with new functional groups replacing the tosyl group.
Applications De Recherche Scientifique
3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a tosyl group.
2-(1-Tosylpyrrolidin-2-yl)pyridine: Lacks the methyl group at the 3-position of the pyridine ring.
Uniqueness
3-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both a methyl group and a tosylated pyrrolidine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H20N2O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3-methyl-2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-7-9-15(10-8-13)22(20,21)19-12-4-6-16(19)17-14(2)5-3-11-18-17/h3,5,7-11,16H,4,6,12H2,1-2H3 |
Clé InChI |
LWZCBVJNSIRMJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
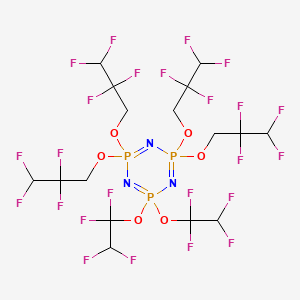
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
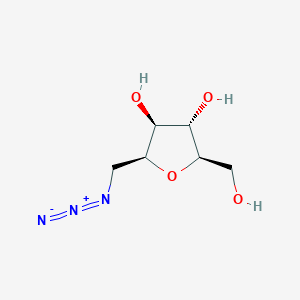
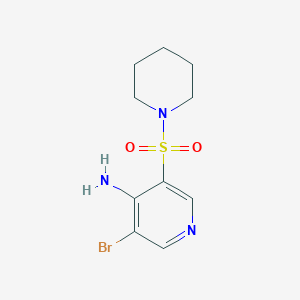


![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)

